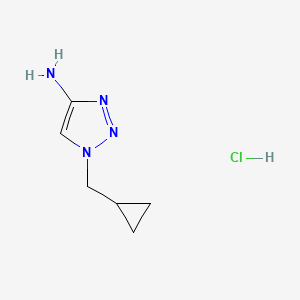

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride is a chemical compound with potential applications in scientific research . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride consists of a triazole ring attached to a cyclopropylmethyl group . The InChI code for this compound is 1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride are not detailed in the literature, triazole compounds are known for their versatility in chemical reactions . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Applications De Recherche Scientifique

Synthesis of Novel Derivatives and Ligands

Researchers have developed methods to synthesize novel derivatives and ligands using triazol-4-amine structures. For instance, studies on the intramolecular amination of nonclassical cyclopropylmethyl cations have led to the creation of 1-amino-1-hydroxymethylcyclobutane derivatives, demonstrating the versatility of triazole-based compounds in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017). Similarly, the synthesis of novel derivatives of 1,4,7-triazacyclononane highlights the adaptability of triazole compounds in creating ligands for biomimetic studies (Warden, Graham, Hearn, & Spiccia, 2001).

Acceleration of Cu-catalyzed Azide-alkyne Cycloaddition

Research into tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction has shown that triazole-containing compounds can significantly enhance reaction rates, demonstrating their utility in click chemistry for efficient molecule assembly. This has practical and mechanistic implications for synthesizing a wide array of products, from pharmaceuticals to polymers (Presolski, Hong, Cho, & Finn, 2010).

Novel Cycloaddition Reactions

An effective nitrilimine cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives has been developed, showcasing the broad applicability of triazole-based chemistry in producing variously substituted triazole rings. This reaction is compatible with a wide range of substrates, further illustrating the compound's value in synthetic organic chemistry (Wang, Tseng, Lin, & Wong, 2011).

Development of Metal- and Oxidant-Free Synthesis Methods

A metal- and oxidant-free synthesis method has been created for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach demonstrates the compound's potential in green chemistry applications, facilitating the synthesis of diverse structures without the need for hazardous metals or oxidants (Guo et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGITBUIJNJKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)

![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)

![5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2602557.png)

![N-[(E)-[3-[(2-chlorobenzoyl)amino]phenyl]methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B2602559.png)

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)